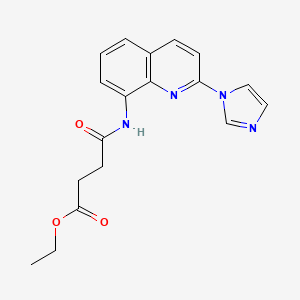
ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate, also known as IQ-1S, is a recently developed compound that has shown promising results in scientific research.
Scientific Research Applications
Immunomodulatory and Interferon Inducer in Cancer Patients
Imiquimod, a compound related to ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate, has been evaluated for its potential in cancer treatment due to its ability to induce interferon-alpha and exhibit antitumor activity in animal models. A phase I clinical trial investigated its dose, toxicity, and biological response in humans, revealing that it can induce interferon-alpha, beta 2-microglobulin, serum neopterin, and 2-5A synthetase activity, indicating immunological activity in patients. The trial's findings suggest that imiquimod has therapeutic potential for treating human cancers, viral infections, and other diseases, although further studies are needed to establish a tolerated dose and schedule for continued administration (Witt et al., 1993).
Topical Application for Dermatological Conditions
Imiquimod has also been explored for its efficacy in treating viral anogenital warts due to its ability to activate monocytes, macrophages, and dendritic cells, leading to the production of pro-inflammatory cytokines. This mechanism supports a Th1-type immune response, which is effective for the clearance of viral infections and may also induce apoptosis in tumor cells. While not licensed for molluscum contagiosum, its efficacy has been reported in various patient populations, highlighting its broad potential for dermatological applications (Shipley & Kennedy, 2006).
Antioxidant and Chemopreventive Activities
Ellagitannins, containing ellagic acid subunits similar in structure to this compound, demonstrate significant antioxidant and cancer chemopreventive activities. Studies on the metabolism of dietary ellagitannins in humans have identified biomarkers of exposure and individual variability in metabolism, pointing towards the gastrointestinal tract as a critical site for their antioxidant and anticarcinogenic effects. This research underscores the importance of dietary polyphenols in human health and the potential for systemic activities focused on bioavailable metabolites (Cerdá, Tomás-Barberán, & Espín, 2005).
Metabolism and Bioavailability Studies
The metabolism and bioavailability of dietary polyphenols, such as ellagic acid from ellagitannins, have been studied to understand their health benefits in humans. Research involving the consumption of ellagitannin-containing foodstuffs like strawberries, raspberries, walnuts, and oak-aged wine reveals considerable interindividual differences in metabolite excretion, highlighting the role of colonic microflora in their metabolism. These findings are crucial for assessing the health benefits of dietary polyphenols and designing future intervention studies (Seeram, Lee, & Heber, 2004).
Properties
IUPAC Name |
ethyl 4-[(2-imidazol-1-ylquinolin-8-yl)amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-17(24)9-8-16(23)20-14-5-3-4-13-6-7-15(21-18(13)14)22-11-10-19-12-22/h3-7,10-12H,2,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKXQGCNEYLXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate](/img/structure/B2643192.png)


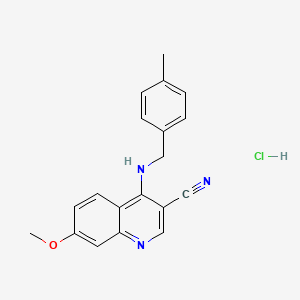
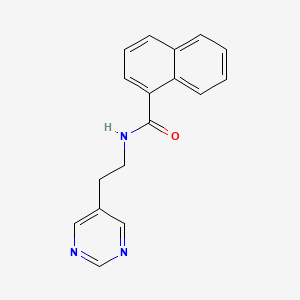
![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)
![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)
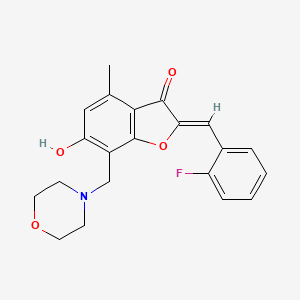

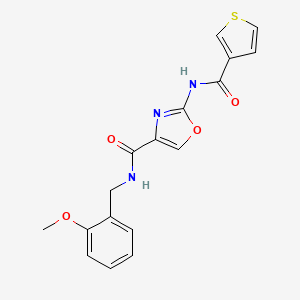
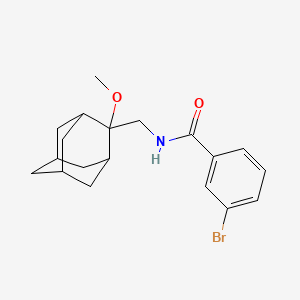
![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)
![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)

